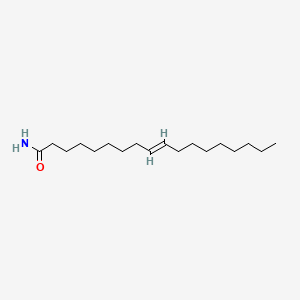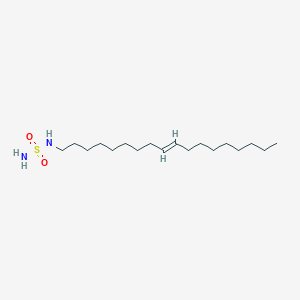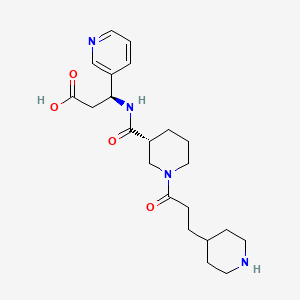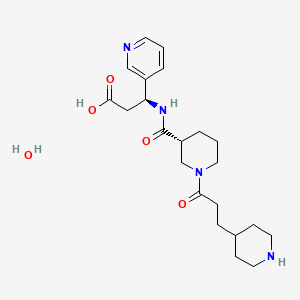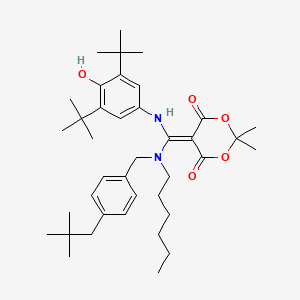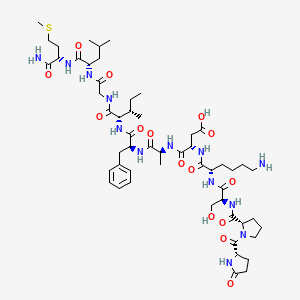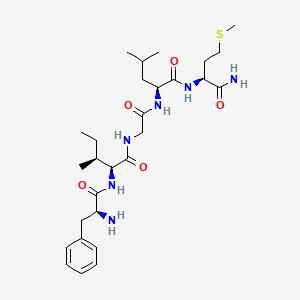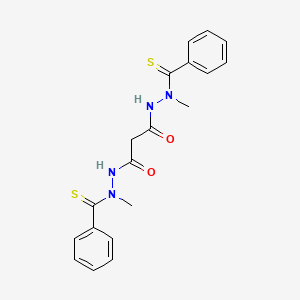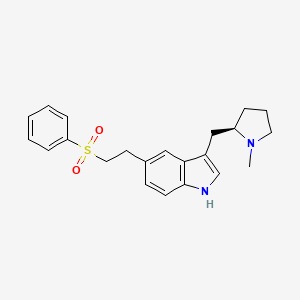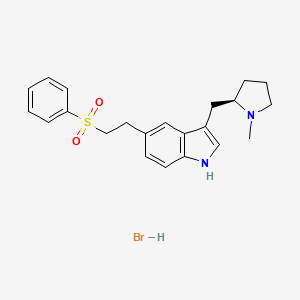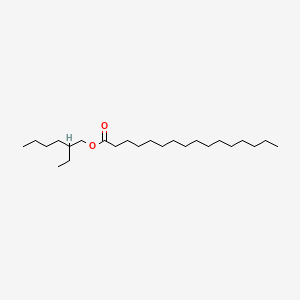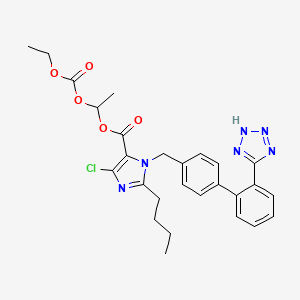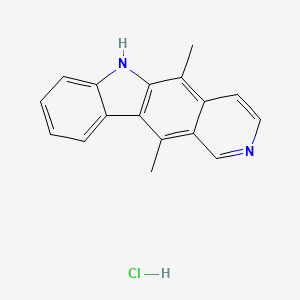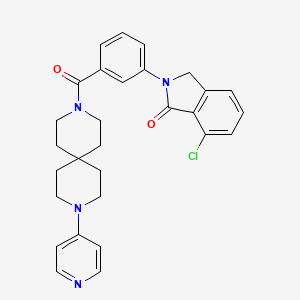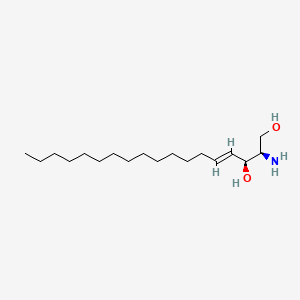
L-erythro-Sphingosine
Descripción general
Descripción
L-erythro-Sphingosine, also known as Safingol, is a long-chain base precursor of cellular sphingolipids . It has an empirical formula of C18H37NO2 and a molecular weight of 299.49 . It is an inactive isomer of sphingosine .
Synthesis Analysis
The synthesis of L-erythro-Sphingosine has been traditionally isolated from natural sources, but total synthesis has become an important alternative . The synthesis involves multiple enzymatic steps, including the condensation of palmitoyl-CoA with serine, producing 3-ketosphinganine .
Molecular Structure Analysis
Sphingosine is a distinctive long-chain amino alcohol that sets it apart from other lipids. It comprises a lengthy aliphatic chain and an amino group positioned at the 2-position . The signal position of sphingosine C-3 is the most important for the determination of D-erythro and L-threo configuration in the long chain base moieties of lysosphingolipids .
Chemical Reactions Analysis
Sphingosine kinases (SphKs) are a group of enzymes responsible for phosphorylating sphingosine, resulting in the formation of sphingosine-1-phosphate (S1P) . S1P is a powerful bioactive sphingolipid that acts as a ligand for specific G protein-coupled receptors called S1P receptors .
Physical And Chemical Properties Analysis
L-erythro-Sphingosine has a molecular weight of 299.49 and is stored at a temperature of -20°C . It is soluble in ethanol and DMSO .
Aplicaciones Científicas De Investigación
-
Cancer Research
- “L-erythro-Sphingosine” (also known as Safingol) is being tested in clinical trials as an anticancer agent . It is a putative sphingosine kinase inhibitor that may decrease the formation of sphingosine-1 phosphate due to its stereoisomeric structure . It has been shown to enhance the cytotoxicity of fenretinide, a synthetic cytotoxic retinoid, in a variety of malignant cell lines . It has also been found to reverse doxorubicin resistance and enhance the apoptotic cytotoxicity of other chemotherapeutic agents in an ovarian cancer cell line .
- The method of application involves administering Safingol in combination with other chemotherapeutic agents . The outcomes of these studies have shown that Safingol can enhance the effectiveness of these agents in killing cancer cells .
-
Liver Disease Research
-
Pharmacokinetic Studies
- “L-erythro-Sphingosine” is used in pharmacokinetic studies . A sensitive analytical method has been developed to simultaneously quantitate Safingol and its naturally-occurring diastereomer, d-erythro-sphinganine in human plasma . This method uses liquid chromatography with a fluorescence detector (LC-FLD) and has been used to define the pharmacokinetic properties of Safingol in humans .
-
Cell Signaling
- Sphingosine, of which “L-erythro-Sphingosine” is an isomer, can be phosphorylated in vivo via two kinases, sphingosine kinase type 1 and sphingosine kinase type 2 . This leads to the formation of sphingosine-1-phosphate, a potent signaling lipid . Sphingolipid metabolites, such as ceramides, sphingosine and sphingosine-1-phosphate, are lipid signaling molecules involved in diverse cellular processes .
Direcciones Futuras
Sphingosine kinase 1 (SphK1), a key enzyme that metabolizes L-erythro-Sphingosine, has been implicated in a variety of diseases, such as hypertension, atherosclerosis, Alzheimer’s disease, inflammatory bowel disease, and rheumatoid arthritis . Therefore, the therapeutic potential of regulating SphK1 and its signal is currently being explored .
Propiedades
IUPAC Name |
(E,2R,3S)-2-aminooctadec-4-ene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUZIQQURGPMPG-MCXRAWCPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319026 | |
| Record name | L-erythro-Sphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-erythro-Sphingosine | |
CAS RN |
6036-75-5 | |
| Record name | L-erythro-Sphingosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6036-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erythro-sphingosine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006036755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-erythro-Sphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERYTHRO-SPHINGOSINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZ0B386GUJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



